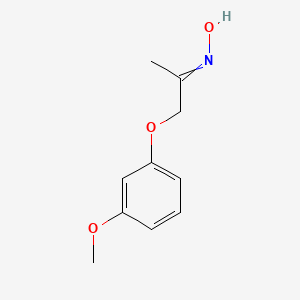

1-(3-Methoxyphenoxy)-2-propanone Oxime

Description

Significance of Oxime Functionality in Organic Synthesis and Medicinal Chemistry

The oxime functional group, characterized by the R¹R²C=NOH moiety, is a cornerstone in both organic synthesis and medicinal chemistry. wikipedia.orgbyjus.com Owed to their straightforward preparation, typically through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632), oximes are readily accessible intermediates. byjus.com In synthetic chemistry, they are valued for their ability to be transformed into other functional groups, such as amines, nitriles, and amides via the Beckmann rearrangement. byjus.com They also serve as effective protecting groups for carbonyl compounds.

From a medicinal chemistry perspective, the oxime group is a recognized pharmacophore with a diverse range of biological activities. The presence of both a hydrogen bond donor (-OH) and acceptor (=N-) allows for versatile interactions with biological targets. cdnsciencepub.com Oxime-containing compounds have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents. cdnsciencepub.com Notably, certain oximes are renowned for their ability to reactivate acetylcholinesterase, serving as antidotes for organophosphate nerve agent poisoning. cdnsciencepub.com

Overview of Aryloxypropanone Scaffolds in Chemical Biology

The aryloxypropanone scaffold is a structural motif found in a variety of biologically active molecules. This framework, consisting of an aryl group linked to a propanone unit via an ether bond, is a key component in many pharmaceutical compounds. A closely related and extensively studied class of compounds is the aryloxypropanolamines, which are well-known β-adrenergic receptor blockers (beta-blockers) used in the treatment of cardiovascular conditions like hypertension and angina. The structural similarity suggests that aryloxypropanone derivatives could serve as important precursors or possess biological activities in their own right. The specific arrangement of the ether linkage and the propanone unit provides a versatile backbone that can be readily functionalized to explore structure-activity relationships.

Contextualization of 1-(3-Methoxyphenoxy)-2-propanone (B13412132) Oxime within Contemporary Chemical Research

While extensive research on the specific molecule 1-(3-Methoxyphenoxy)-2-propanone Oxime is not widely documented in public literature, its structure places it at the intersection of several areas of active research. The combination of the methoxy-substituted aromatic ring, the propanone core, and the oxime functional group suggests potential for investigation in several domains.

The methoxyphenoxy group is a common feature in many natural products and pharmaceuticals, often influencing the molecule's pharmacokinetic properties. The propanone oxime unit introduces the potential for the biological activities associated with oximes. Therefore, contemporary research into this compound could plausibly be directed towards:

Medicinal Chemistry: Exploring its potential as a kinase inhibitor, an antimicrobial agent, or for its effects on the central nervous system, given the prevalence of the aryloxypropanolamine scaffold in neurological drugs.

Synthetic Chemistry: Utilizing it as a building block for the synthesis of more complex heterocyclic compounds or as a precursor for novel amide structures through the Beckmann rearrangement.

Materials Science: Investigating the role of the oxime group as a ligand for metal coordination or in the development of novel polymers.

Due to the limited specific research on this compound, much of its potential remains theoretical and is inferred from the known properties of its constituent functional groups.

Chemical Properties and Synthesis

The chemical identity of this compound is defined by its molecular structure and can be characterized by various physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (E)-1-(3-methoxyphenoxy)propan-2-one oxime |

| CAS Number | 6437-62-3 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| SMILES | C/C(COC1=CC=CC(OC)=C1)=N\O |

This data is based on information from chemical suppliers and computational models.

Synthesis of this compound

Synthesis of the Precursor Ketone: The precursor, 1-(3-methoxyphenoxy)-2-propanone, can be synthesized via the Williamson ether synthesis. This reaction would involve the deprotonation of 3-methoxyphenol (B1666288) with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a propanone derivative, such as chloroacetone (B47974).

Oximation of the Ketone: The resulting 1-(3-methoxyphenoxy)-2-propanone would then be reacted with hydroxylamine (NH₂OH), typically in the form of its hydrochloride salt, in a suitable solvent like ethanol (B145695). The reaction is often carried out in the presence of a mild base to neutralize the liberated HCl. This condensation reaction yields the final product, this compound.

Spectroscopic Characterization

While experimental spectra for this specific compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR | - Aromatic protons (on the methoxyphenoxy ring)- Methoxy (B1213986) group protons (-OCH₃)- Methylene (B1212753) protons (-OCH₂-)- Methyl protons (-C(CH₃)=N)- Oxime hydroxyl proton (-NOH) |

| ¹³C NMR | - Aromatic carbons- Methoxy carbon- Methylene carbon- Methyl carbon- Carbon of the C=N bond |

| IR Spectroscopy | - O-H stretch (from the oxime group, ~3600 cm⁻¹) wikipedia.org- C=N stretch (from the oxime group, ~1665 cm⁻¹) wikipedia.org- N-O stretch (~945 cm⁻¹) wikipedia.org- C-O stretches (from the ether and methoxy groups)- Aromatic C-H and C=C stretches |

These are typical ranges and the exact values would need to be determined experimentally.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

N-[1-(3-methoxyphenoxy)propan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO3/c1-8(11-12)7-14-10-5-3-4-9(6-10)13-2/h3-6,12H,7H2,1-2H3 |

InChI Key |

PZMXUUBKSQAWMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)COC1=CC=CC(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxyphenoxy 2 Propanone Oxime

Established Synthetic Pathways for the Formation of 1-(3-Methoxyphenoxy)-2-propanone (B13412132) Oxime

The synthesis of 1-(3-methoxyphenoxy)-2-propanone oxime is a two-step process that begins with the preparation of the precursor ketone, 1-(3-methoxyphenoxy)-2-propanone, followed by its conversion to the corresponding oxime.

Precursor Synthesis and Reactivity of 1-(3-Methoxyphenoxy)-2-propanone

A common and versatile method for the synthesis of unsymmetrical ethers like 1-(3-methoxyphenoxy)-2-propanone is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In a plausible pathway to the target precursor, 3-methoxyphenol (B1666288) is treated with a base, such as sodium hydride, to form the corresponding sodium phenoxide. This phenoxide then acts as a nucleophile, attacking an α-haloketone like chloroacetone (B47974) or bromoacetone. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S(_N)2 reaction.

The reactivity of the resulting ketone, 1-(3-methoxyphenoxy)-2-propanone, is primarily dictated by the carbonyl group. This functional group is susceptible to nucleophilic attack, making it a valuable intermediate for the synthesis of various derivatives. The adjacent ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

Oxime Formation Reactions: Reaction Conditions and Yield Optimization

The conversion of 1-(3-methoxyphenoxy)-2-propanone to its oxime is typically achieved by reacting the ketone with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride. The reaction is an example of a condensation reaction, where a molecule of water is eliminated.

The reaction is often carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water. When hydroxylamine hydrochloride is used, a base, such as sodium acetate, sodium hydroxide (B78521), or an organic base like pyridine (B92270), is added to neutralize the hydrochloric acid and liberate the free hydroxylamine, which is the active nucleophile. The pH of the reaction mixture is a critical parameter; a slightly acidic to neutral pH is generally optimal for oxime formation.

To optimize the yield, several factors can be controlled. The reaction temperature can be varied, with gentle heating often employed to increase the reaction rate. The stoichiometry of the reactants is also important, with a slight excess of hydroxylamine sometimes used to drive the reaction to completion. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts. Purification of the resulting oxime is typically achieved through recrystallization or column chromatography.

Table 1: General Conditions for Oxime Formation

| Parameter | Condition | Rationale |

| Reactants | Ketone, Hydroxylamine Hydrochloride | Primary reagents for oxime synthesis. |

| Solvent | Ethanol, Methanol, Water mixtures | Protic solvents to dissolve reactants. |

| Base | Sodium Acetate, Pyridine, NaOH | Neutralizes HCl from hydroxylamine salt. |

| Temperature | Room Temperature to Reflux | To control the rate of reaction. |

| pH | Slightly Acidic to Neutral | Optimal for the condensation reaction. |

Stereochemical Considerations and Isomerism of the Oxime Moiety

The carbon-nitrogen double bond of the oxime group in this compound gives rise to the possibility of stereoisomerism.

E/Z Isomerization in Oxime Systems

Due to the restricted rotation around the C=N double bond, unsymmetrical ketoximes like this compound can exist as two geometric isomers, designated as (E) and (Z). The (E) isomer has the hydroxyl group on the nitrogen atom oriented anti (opposite) to the larger or higher priority group on the carbon atom, while the (Z) isomer has the hydroxyl group syn (same side) to the larger group. In the case of this compound, the two groups attached to the carbon of the C=N bond are a methyl group and a 3-methoxyphenoxymethyl group. Based on Cahn-Ingold-Prelog priority rules, the 3-methoxyphenoxymethyl group has higher priority. Therefore, the (E)-isomer is the one where the -OH group is on the opposite side of the 3-methoxyphenoxymethyl group, and the (Z)-isomer is the one where it is on the same side. The IUPAC name for the commercially available form is (E)-1-(3-methoxyphenoxy)propan-2-one oxime, indicating its stereochemical configuration. achemblock.com

The interconversion between (E) and (Z) isomers, known as isomerization, can be influenced by factors such as heat, light, or the presence of acids or bases. Generally, one isomer is thermodynamically more stable than the other, often due to steric hindrance.

Spectroscopic and Chromatographic Methods for Isomer Resolution and Characterization

The (E) and (Z) isomers of an oxime typically have distinct physical and spectroscopic properties, which allows for their separation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between oxime isomers. The chemical shifts of the protons and carbons near the C=N double bond are sensitive to the stereochemistry. For instance, the chemical shift of the protons on the carbon atom adjacent to the C=N bond (the α-protons) can differ significantly between the (E) and (Z) isomers due to the anisotropic effect of the hydroxyl group. For this compound, the chemical shifts of the methyl protons and the methylene (B1212753) protons of the 3-methoxyphenoxymethyl group would be expected to differ between the two isomers.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The characteristic absorption bands for an oxime include a broad O-H stretching vibration (around 3100-3600 cm⁻¹), a C=N stretching vibration (around 1620-1690 cm⁻¹), and an N-O stretching vibration (around 930-960 cm⁻¹). While the IR spectra of the (E) and (Z) isomers are often similar, subtle differences in the fingerprint region may be observed.

Chromatographic Methods: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for separating (E) and (Z) isomers. The different polarities and/or volatilities of the isomers allow for their resolution on a suitable chromatographic column. The choice of the stationary and mobile phases is crucial for achieving good separation.

Table 2: Spectroscopic and Chromatographic Characterization of Oxime Isomers

| Technique | Application | Expected Observations for this compound Isomers |

| ¹H NMR | Isomer identification and quantification | Different chemical shifts for methyl and methylene protons adjacent to the C=N bond. |

| ¹³C NMR | Structural confirmation | Different chemical shifts for the carbon of the C=N bond and adjacent carbons. |

| IR Spectroscopy | Functional group identification | Characteristic O-H, C=N, and N-O stretching bands. |

| HPLC/GC | Isomer separation and purification | Separation into two distinct peaks corresponding to the (E) and (Z) isomers. |

Derivatization Strategies and Functional Group Interconversions of this compound

The oxime functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives. acs.org

O-Alkylation and O-Acylation: The hydroxyl group of the oxime can be readily alkylated or acylated to form oxime ethers and esters, respectively. nih.gov Alkylation can be achieved by reacting the oxime with an alkyl halide in the presence of a base. Acylation is typically performed using an acid chloride or anhydride. These derivatizations can alter the chemical and physical properties of the molecule.

Beckmann Rearrangement: Under acidic conditions (e.g., using PCl₅, H₂SO₄, or TsCl), ketoximes can undergo a Beckmann rearrangement to form amides. In the case of this compound, this rearrangement would lead to the formation of N-substituted acetamides, with the regioselectivity of the rearrangement depending on which group anti to the hydroxyl group migrates.

Reduction: The oxime group can be reduced to an amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). Reduction of this compound would yield 1-(3-methoxyphenoxy)-2-aminopropane.

Use as a Directing Group: The oxime functionality can act as a directing group in transition metal-catalyzed C-H functionalization reactions. This allows for the selective introduction of new functional groups at positions ortho to the oxime-bearing carbon on an aromatic ring, or at the β-position in aliphatic systems. nih.govacs.org

These derivatization strategies highlight the synthetic utility of this compound as a building block in organic synthesis.

Chemical Modifications at the Oxime Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of the oxime moiety is a primary site for chemical derivatization, allowing for the synthesis of a variety of related compounds with potentially altered biological or chemical properties.

Etherification:

The formation of oxime ethers, or O-alkylation, is a common transformation. This reaction typically involves the deprotonation of the oxime hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent.

Reaction Scheme:

this compound + Base → Oximate Anion

Oximate Anion + R-X → 1-(3-Methoxyphenoxy)-2-propanone O-alkyl oxime + X⁻ (where R is an alkyl group and X is a leaving group such as a halide)

A variety of alkylating agents can be employed, leading to a diverse range of oxime ethers. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Esterification:

Esterification of the oxime hydroxyl group can be achieved through reaction with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acidic byproduct.

Reaction with Acid Chlorides: This method is highly efficient for the formation of oxime esters. The reaction is generally carried out in an inert solvent with a tertiary amine base like triethylamine (B128534) or pyridine.

Reaction with Anhydrides: Carboxylic acid anhydrides can also be used for acylation, often requiring slightly more forcing conditions or the use of a catalyst.

These reactions result in the formation of O-acyl oxime derivatives, which are valuable intermediates in organic synthesis.

| Modification | Reagent Type | Product Class | General Conditions |

| Etherification | Alkyl halides, Sulfates | O-alkyl oximes | Base (e.g., NaH, K₂CO₃), Aprotic solvent |

| Esterification | Acid chlorides, Anhydrides | O-acyl oximes | Base (e.g., Pyridine, Et₃N), Inert solvent |

Reactions Involving the Aromatic Ring and Alkyl Chain

The this compound molecule possesses other reactive sites beyond the oxime group.

Aromatic Ring Substitution:

The methoxy-substituted phenyl ring is susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the position para to the methoxy group is occupied by the propanone oxime side chain, directing substitution to the ortho positions.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though these reactions may be complicated by the presence of other functional groups in the molecule.

Alkyl Chain Modifications:

The alkyl chain of the propanone moiety offers possibilities for functionalization, although these reactions are generally less common than modifications at the oxime or aromatic ring. Reactions at the carbon alpha to the oxime group can be challenging but may be achieved under specific conditions, potentially involving radical intermediates or strong bases.

Formation of Complex Scaffolds Utilizing the Oxime as a Synthetic Handle

The oxime functionality is a versatile synthetic handle for the construction of more complex molecular architectures, including various heterocyclic systems.

Beckmann Rearrangement:

Under acidic conditions (e.g., using PCl₅, H₂SO₄, or TsCl), oximes can undergo the Beckmann rearrangement to form amides. The specific product of this rearrangement would depend on the stereochemistry of the oxime (E or Z isomer). For this compound, this could lead to two possible amide products.

Cyclization Reactions:

The oxime and its derivatives can participate in various cyclization reactions to form nitrogen- and oxygen-containing heterocycles. For example, O-acyl oximes can be used in the synthesis of pyridines, pyrroles, and other nitrogen-containing ring systems through transition-metal-catalyzed C-H activation and annulation reactions.

Reductive Amination Precursor:

The oxime group can be reduced to an amine, providing a pathway to synthesize chiral amines if a stereoselective reducing agent is used. This amine can then be used as a building block for the synthesis of more complex molecules.

The strategic application of these transformations allows for the diversification of the this compound scaffold, enabling the synthesis of a library of compounds for further investigation in various scientific fields.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 3 Methoxyphenoxy 2 Propanone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to determine the electronic environment, connectivity, and spatial relationships of atoms within the 1-(3-Methoxyphenoxy)-2-propanone (B13412132) Oxime molecule.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(3-Methoxyphenoxy)-2-propanone Oxime, the spectrum is expected to show distinct signals corresponding to the aromatic, methoxy (B1213986), methylene (B1212753), methyl, and oxime protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing oxime and phenoxy groups.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Oxime OH | ~8.0 - 10.0 | Broad Singlet (br s) | 1H |

| Aromatic H (Ar-H) | ~6.5 - 7.3 | Multiplet (m) | 4H |

| Methylene (O-CH₂) | ~4.5 - 4.7 | Singlet (s) | 2H |

| Methoxy (O-CH₃) | ~3.8 | Singlet (s) | 3H |

| Methyl (C-CH₃) | ~1.9 - 2.1 | Singlet (s) | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. The spectrum for this compound is expected to display ten distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are characteristic of the type of carbon (aromatic, ether, oxime, alkyl).

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxime) | ~155 - 160 |

| Aromatic C-O (Ether) | ~158 - 161 |

| Aromatic C-H | ~100 - 130 |

| Methylene (O-CH₂) | ~70 - 75 |

| Methoxy (O-CH₃) | ~55 |

| Methyl (C-CH₃) | ~10 - 15 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. sdsu.eduuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would primarily show correlations among the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). uvic.cayoutube.com It would definitively link the proton signals for the methoxy, methylene, and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com HMBC is instrumental in connecting the different fragments of the molecule. Key expected correlations would include the methylene protons (O-CH₂) showing a correlation to the C=N carbon and the aromatic carbons, thereby confirming the connectivity of the phenoxy and propanone oxime moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule upon ionization. The molecular formula of this compound is C₁₀H₁₃NO₃, corresponding to a molecular weight of 195.22 g/mol . achemblock.com

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 195. The fragmentation pattern would arise from the cleavage of the weakest bonds. Key fragmentation pathways for oximes and ethers can be predicted. nih.govlibretexts.org Alpha-cleavage next to the ether oxygen and the C=N bond is common.

Expected Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 195 | [C₁₀H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 180 | [M - CH₃]⁺ | Loss of a methyl radical |

| 123 | [C₇H₇O₂]⁺ | Cleavage of the CH₂-O bond, forming a methoxyphenoxy cation |

| 73 | [C₃H₇NO]⁺ | Cleavage of the O-CH₂ bond, forming a propanone oxime cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3500 | O-H stretch | Oxime (-NOH) |

| 2850 - 3000 | C-H stretch | Alkyl (CH₂, CH₃) |

| 3010 - 3100 | C-H stretch | Aromatic |

| 1640 - 1690 | C=N stretch | Oxime |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1200 - 1275 | C-O stretch (asymmetric) | Aryl Ether |

| 1000 - 1075 | C-O stretch (symmetric) | Aryl Ether |

| 930 - 960 | N-O stretch | Oxime |

The presence of a broad band in the 3100-3500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group of the oxime. researchgate.net The C=N stretch is a key indicator of the oxime functionality, while strong bands corresponding to the C-O ether linkages confirm the phenoxy moiety.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

Currently, there is no publicly available crystal structure data for this compound or its close derivatives. If the compound could be crystallized, X-ray diffraction analysis would unambiguously determine the stereochemistry of the oxime C=N double bond (whether it is the E or Z isomer). Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the oxime group, that dictate the crystal packing in the solid state.

Computational and Theoretical Studies on 1 3 Methoxyphenoxy 2 Propanone Oxime and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model the electronic structure and predict the reactivity of organic compounds, including various oxime derivatives. biointerfaceresearch.comnih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and thermodynamic properties. nih.govdoaj.org For oxime-containing compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have shown excellent agreement with experimental data for geometric parameters (bond lengths and angles). nih.gov

Table 1: Representative DFT-Calculated Geometric Parameters for an Aromatic Oxime Analogue Note: This table presents typical data from DFT calculations on an analogous aromatic oxime, as specific data for 1-(3-Methoxyphenoxy)-2-propanone (B13412132) Oxime is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=N | 1.29 - 1.30 |

| N-O | 1.38 - 1.40 | |

| C-O (ether) | 1.36 - 1.38 | |

| Bond Angle (°) | C-N-O | 111 - 113 |

| C-O-C (ether) | 117 - 119 |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. biointerfaceresearch.comscispace.com

For various oxime derivatives, the HOMO is often localized on the aromatic ring and the C=N-OH moiety, while the LUMO may be distributed over the ring system. nih.govscispace.com A smaller HOMO-LUMO gap suggests higher reactivity. In the case of 1-(3-Methoxyphenoxy)-2-propanone Oxime, the electron-donating methoxy (B1213986) and phenoxy groups would be expected to raise the HOMO energy level, influencing its reactivity profile.

Table 2: Representative FMO Energies for an Aromatic Oxime Analogue Note: This table shows typical energy values obtained from DFT calculations on oxime analogues. biointerfaceresearch.comnih.gov The specific values for the title compound would require a dedicated calculation.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.0 to -6.5 | Region of electron donation (nucleophilic character) |

| LUMO | -1.5 to -2.0 | Region of electron acceptance (electrophilic character) |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. biointerfaceresearch.comnih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

In oxime-containing molecules, the oxygen and nitrogen atoms of the oxime group are typically regions of negative potential (red or yellow), making them sites for hydrogen bonding and electrophilic interactions. biointerfaceresearch.comnih.gov The hydrogen atom of the oxime's hydroxyl group would show a positive potential (blue), indicating its acidic character. An MEP map of this compound would highlight these reactive centers, providing a visual guide to its intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly around the ether linkage and the propanone backbone, means it can adopt multiple conformations. nih.govmdpi.com Conformational analysis aims to identify the stable low-energy structures (conformers) and the energy barriers between them. cwu.educwu.edu

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule over time. researchgate.netmdpi.com By simulating the atomic motions, MD can explore the conformational landscape, revealing how the molecule flexes, bends, and transitions between different shapes in solution or when interacting with a biological target. nih.govmdpi.com For flexible molecules, MD simulations are essential for understanding how conformational changes might influence properties like receptor binding. nih.govmdpi.com

Isomerization Barriers and Thermodynamic Stability of Oxime Isomers

The C=N double bond in oximes gives rise to geometric isomerism, with E (anti) and Z (syn) configurations possible. nih.gov These isomers can have different physical, chemical, and biological properties. Computational methods can be used to calculate the relative thermodynamic stabilities of these isomers and the energy barrier for their interconversion. mdpi.com

Studies on other oximes have shown that one isomer is often more thermodynamically stable than the other, though the energy difference can be small. nih.gov DFT calculations can be used to optimize the geometry of both the E and Z isomers of this compound and their corresponding transition state for isomerization. This allows for the determination of the activation energy of the isomerization process, which is related to the rate of interconversion. nih.govmdpi.com Factors like solvent effects and intramolecular hydrogen bonding can significantly influence the relative stability of the isomers. mdpi.comnih.gov

Ligand-Receptor Docking Studies (if applicable for potential biological interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netacs.org

Numerous studies have employed docking simulations to investigate the interaction of oxime-containing compounds with various enzymes, such as acetylcholinesterase (AChE) and tyrosinase. nih.govmdpi.comresearchgate.netnih.gov These studies often reveal key interactions, like hydrogen bonds between the oxime's N-OH group and amino acid residues in the receptor's active site. nih.govmdpi.com

If this compound were to be investigated for biological activity, docking studies would be a critical first step. The molecule would be docked into the active site of a target protein, and a scoring function would be used to estimate the binding affinity. The results would provide a hypothetical binding pose and identify potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-receptor complex. These insights can guide the design of more potent analogues. mdpi.comnih.gov

Table 3: Representative Molecular Docking Results for an Oxime Analogue with a Target Enzyme Note: This table presents hypothetical but typical data from a docking study of an oxime-containing ligand with a protein receptor, such as AChE. mdpi.comresearchgate.net

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Serine, Tyrosine, Asparagine |

| Types of Interactions | Hydrogen bond from oxime -OH to Serine residue |

| Hydrophobic interaction of phenoxy ring with Tyrosine residue |

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies (for derivatives with reported activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound were not found in a comprehensive search of available literature, the methodologies applied to structurally related oxime and phenoxy derivatives provide a clear framework for how such an analysis would be conducted. These studies are crucial in drug discovery and development for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanisms of action.

The development of a robust QSAR model involves several key steps: the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the application of statistical methods to build the model, and rigorous validation to ensure its predictive power.

For derivatives of analogous compounds like phenoxypyrimidine and various oxime esters, a variety of molecular descriptors are calculated to quantify the structural features of the molecules. These descriptors are typically categorized into several classes:

1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and bond counts.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Kier & Hall connectivity indices), constitutional descriptors, and counts of specific chemical functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies). In a study on C7-oxime ester derivatives of obacunone, descriptors such as RDF100v, RDF105u, Dm, Mor15m, and R1u were identified as likely to affect biological activity. rsc.orgdntb.gov.ua

Once a pool of descriptors is generated, various statistical methods are employed to build the QSAR model. The goal is to select a subset of descriptors that best correlates with the biological activity. Common methods include:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. A study on phenoxypyrimidine derivatives utilized a genetic algorithm combined with PLS (GA-PLS) to develop a significant QSAR model. nih.gov

Machine Learning Methods: More advanced, non-linear methods are increasingly being used. These include Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN). For instance, a study on sulfur-containing Shikonin oxime derivatives used a combination of search and machine learning algorithms to accurately predict cytotoxic activity. nih.gov

A critical step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive ability. This is typically done through:

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the internal consistency of the model. The cross-validation correlation coefficient (Q²) is a key metric here. For the C7-oxime ester derivatives of obacunone, the QSAR model showed a Q² of 0.835. rsc.org

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The correlation coefficient (R²) for the external set is a measure of the model's predictive accuracy. The GA-PLS model for phenoxypyrimidine derivatives could predict 87% of the variance in the activity data of an external test set. nih.gov

The following interactive table illustrates the kind of data that would be generated in a QSAR study of hypothetical analogues of this compound, showcasing the relationship between selected molecular descriptors and biological activity.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimentally Determined pIC50 | Predicted pIC50 |

| Analogue 1 | 200.22 | 2.15 | 45.33 | 5.87 | 5.91 |

| Analogue 2 | 214.25 | 2.45 | 48.12 | 6.12 | 6.08 |

| Analogue 3 | 228.28 | 2.75 | 50.91 | 6.35 | 6.33 |

| Analogue 4 | 242.31 | 3.05 | 53.70 | 6.51 | 6.55 |

| Analogue 5 | 256.34 | 3.35 | 56.49 | 6.78 | 6.72 |

The findings from a QSAR study can provide valuable insights into the structure-activity relationships of the studied compounds. For example, the analysis of the QSAR model for phenoxypyrimidine derivatives revealed the significant roles of steric effects, hydrogen bonding, and electronic properties in their inhibitory activity. nih.gov Similarly, for C7-oxime ester derivatives of obacunone, it was found that the length of the side chain and the presence of specific atoms like chlorine on the phenyl ring were important for insecticidal activity. rsc.org These insights are instrumental in guiding the design of new, more potent analogues.

The table below presents the statistical parameters often reported for a validated QSAR model, based on values found in studies of analogous compounds.

| Statistical Parameter | Description | Typical Value |

| R² (Correlation Coefficient) | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model for the training set (internal validation). | > 0.5 |

| R²_pred (Predictive R²) | A measure of the predictive ability of the model for an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Lower values are better. |

Mechanistic Investigations of Biological Interactions in Vitro and Animal Studies

Evaluation in Enzyme Inhibition Assays

There is currently no available research detailing the evaluation of 1-(3-Methoxyphenoxy)-2-propanone (B13412132) Oxime in enzyme inhibition assays. This includes a lack of data regarding its potential inhibitory effects on key enzymes such as acetylcholinesterase or other relevant enzyme systems. The broader class of compounds known as oximes have been investigated for their ability to inhibit various enzymes, including kinases and lipoxygenase. nih.gov For example, certain heteroaryl-propan-2-ones, which share a structural similarity, have been studied as inhibitors of cytosolic phospholipase A₂α and fatty acid amide hydrolase. nih.gov However, specific inhibitory activity for 1-(3-Methoxyphenoxy)-2-propanone Oxime has not been documented.

Receptor Binding Studies

No specific receptor binding studies for this compound have been reported in the available scientific literature. Consequently, there is no information on its affinity for receptors such as β-adrenergic receptors or other G-protein coupled receptors. For context, related compounds like Metoprolol are well-characterized as selective β1-adrenoceptor antagonists. The oxime functional group itself is recognized for its potential to interact with receptor binding sites differently than corresponding carbonyl compounds due to its hydrogen bonding capabilities. nih.gov

In Vitro Cellular Activity

There is a lack of published research on the in vitro cellular activities of this compound, including any potential antimicrobial, antifungal, or antiproliferative effects.

Specific studies on the modulatory effects of this compound on cellular pathways, such as those related to oxidative stress or specific protein interactions, are not available. Some oxime derivatives have been shown to induce apoptosis in cancer cell lines by modulating reactive oxygen species (ROS) and regulating NADPH oxidase activity. nih.gov

There is no documented evidence of this compound being assessed for its activity against specific bacteria, fungi, or cancer cell lines.

In Vivo Animal Model Studies

No in vivo animal model studies providing mechanistic insights or target engagement for this compound have been found in the scientific literature.

Due to the absence of in vivo research, there is no information regarding the pharmacological activity of this compound in any animal disease models, including those for conditions such as hypertension. Animal models are crucial for predicting the metabolic behavior and potential therapeutic effects of new compounds in humans. researchgate.net

In Vivo Metabolism and Biotransformation Pathways in Animal Systems

Detailed research findings, including metabolic pathways and data on resulting metabolites for this compound, are not available in the current body of scientific research.

Analytical Methodologies for Quantitative and Qualitative Analysis of 1 3 Methoxyphenoxy 2 Propanone Oxime in Research Samples

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of 1-(3-Methoxyphenoxy)-2-propanone (B13412132) Oxime from related substances, isomers, and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, each with its own set of considerations.

Reverse-phase HPLC (RP-HPLC) is the most probable method for analyzing the purity of 1-(3-Methoxyphenoxy)-2-propanone Oxime. This technique separates compounds based on their hydrophobicity. For a compound with the polarity of this compound, a C18 or C8 stationary phase would likely be effective.

The oxime functional group can exist as E and Z isomers, which may exhibit different physical properties and biological activities. HPLC is a powerful tool for the separation of such geometric isomers. Chiral stationary phases (CSPs), particularly those based on polysaccharides, could be employed if enantiomeric separation is required, although the target molecule is not chiral unless a chiral center is introduced during synthesis.

A hypothetical HPLC method for purity analysis is outlined in the table below. These parameters are based on methods for structurally similar compounds and would need to be optimized.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approx. 275 nm |

| Injection Volume | 10 µL |

This table represents a theoretical starting point for method development and is not based on published data for this specific compound.

Direct analysis of this compound by GC can be challenging due to the polarity and thermal lability of the oxime group. At high temperatures in the GC inlet, oximes can be susceptible to degradation. Therefore, a derivatization step is typically required to convert the polar N-OH group into a more volatile and thermally stable functional group.

Silylation is the most common derivatization strategy for oximes. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the oxime with a trimethylsilyl (B98337) (TMS) group. This process decreases the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

The general derivatization process would involve:

Drying the sample to remove any moisture, which can deactivate the silylating reagent.

Adding the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) in an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

Heating the mixture (e.g., at 60-80°C) for a specific time to ensure complete reaction.

Direct injection of the derivatized sample into the GC system.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological samples or environmental extracts, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): Following the derivatization as described above, GC-MS analysis provides both retention time data for quantification and a mass spectrum for structural confirmation. The electron ionization (EI) mass spectrum of the silylated derivative would be expected to show a molecular ion peak and characteristic fragmentation patterns. A common fragmentation for silylated oximes is the McLafferty rearrangement. The fragmentation pattern can provide definitive identification of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in complex mixtures, often without the need for derivatization. The compound would first be separated by HPLC and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), highly selective and sensitive quantification can be achieved.

A hypothetical LC-MS/MS method would involve the following steps and parameters, which would require experimental optimization.

| Parameter | Suggested Condition |

| LC System | As described in section 7.1.1 |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | Precursor Ion (Q1): m/z 196.2 [M+H]⁺ Product Ion (Q3): To be determined experimentally |

| Collision Energy | To be optimized |

This table is illustrative and not based on published experimental data for this compound.

Spectrophotometric Methods for Detection and Quantification

UV-Vis spectrophotometry can be used as a simple and rapid method for the quantification of this compound in solutions where it is the main component and there are no interfering substances. The presence of the methoxyphenoxy aromatic ring results in significant UV absorption.

To perform a quantitative analysis, a calibration curve would be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Based on the UV spectra of similar aromatic oximes, the λmax for this compound is expected to be in the range of 270-290 nm. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert law.

It is important to note that spectrophotometry is generally less selective than chromatographic methods, as any other substance in the sample that absorbs at the same wavelength will interfere with the measurement.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of oximes is a cornerstone reaction in organic chemistry, traditionally involving the condensation of a carbonyl compound with hydroxylamine (B1172632). nih.govijprajournal.comwikipedia.org Future research could focus on developing novel and more sustainable synthetic routes to 1-(3-Methoxyphenoxy)-2-propanone (B13412132) oxime. Green chemistry principles offer a framework for these investigations, aiming to reduce hazardous waste and improve energy efficiency. ijprajournal.com

Key areas for exploration include:

Catalyst Development: Research into environmentally benign catalysts could yield significant improvements. This includes using natural acid catalysts derived from sources like citrus fruit juice or plant extracts, which have been shown to facilitate oxime synthesis. ijprajournal.com Another approach involves heterogeneous catalysts like bismuth(III) oxide or titanium silicalite-1 (TS-1), which can be easily recovered and reused, minimizing waste. nih.govacs.org

Solvent-Free and Alternative Solvent Conditions: Traditional methods often employ toxic solvents like pyridine (B92270). ijprajournal.com Future studies could adapt solvent-free techniques, such as grindstone chemistry, where mechanical grinding provides the energy for the reaction. nih.gov The use of greener solvents like water or ionic liquids could also be explored.

Ammoximation: This process, which directly converts ketones to oximes using ammonia (B1221849) and an oxidizing agent like hydrogen peroxide, is a highly atom-economical and environmentally friendly method used industrially for compounds like cyclohexanone (B45756) oxime. acs.org Investigating the application of ammoximation, potentially over titanosilicate catalysts, for the synthesis of 1-(3-Methoxyphenoxy)-2-propanone oxime could represent a significant advancement in its sustainable production. acs.orgnih.gov

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Natural Acid Catalysis | Uses catalysts from renewable sources (e.g., citrus juice). ijprajournal.com | Low cost, biodegradable, reduced environmental impact. |

| Grindstone Chemistry | Solvent-free reaction conducted by mechanical grinding. nih.gov | Eliminates solvent waste, reduces reaction time, simple workup. nih.gov |

| Ammoximation | Direct reaction of the ketone with ammonia and H₂O₂. acs.org | High nitrogen atom utilization, water as the only byproduct, short process. acs.org |

| Organocatalysis | Uses small organic molecules (e.g., pyrrolidine) as catalysts. acs.org | Mild reaction conditions, minimal waste, high efficiency. acs.org |

Rational Design of Next-Generation Analogues for Specific Biological Targets

Oxime-containing compounds are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. mdpi.comnih.govmedcraveonline.com The structure of this compound serves as a valuable scaffold for the rational design of new analogues with enhanced potency and selectivity for specific biological targets. Molecular modeling and structure-activity relationship (SAR) studies would be central to this effort. nih.govebi.ac.uk

Potential design strategies include:

Modification of the Phenoxy Ring: The methoxy (B1213986) group and the substitution pattern on the aromatic ring can be altered. Introducing different substituents (e.g., halogens, nitro groups, alkyl chains) or changing their position could modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets.

Alteration of the Propanone Linker: The length and flexibility of the alkyl chain connecting the phenoxy and oxime groups could be modified to optimize binding to target proteins.

Derivatization of the Oxime Group: The oxime's hydroxyl group can be alkylated or acylated to produce oxime ethers and esters. arpgweb.com These derivatives often exhibit distinct biological activities and improved pharmacokinetic properties compared to the parent oxime. nih.gov

This rational design approach could lead to the development of specialized inhibitors for enzymes like kinases, which are crucial targets in cancer therapy, or acetylcholinesterase, relevant in neurodegenerative diseases. nih.govgrafiati.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for understanding the structural, electronic, and reactive properties of molecules. For this compound, advanced computational modeling could offer profound insights without the need for extensive initial laboratory work.

Future computational studies could focus on:

Stereochemistry and Isomerism: Oximes can exist as E and Z stereoisomers, which can have different biological activities. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, can predict the relative stability of these isomers and the energy barrier for their interconversion. researchgate.net This is crucial for understanding which form is likely to predominate and be biologically active.

Reaction Mechanisms: Modeling can elucidate the mechanisms of synthetic reactions, such as the formation of the oxime from its ketone precursor, helping to optimize reaction conditions. fiveable.meyoutube.com It can also shed light on metabolic pathways and the mechanisms of potential biological actions, for instance, by simulating the docking of the molecule into the active site of a target enzyme. ebi.ac.uk

Spectroscopic Properties: Calculations can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the structural characterization of the compound and its newly synthesized analogues. researchgate.net

These computational investigations would provide a theoretical foundation to guide and accelerate experimental research. researchgate.net

Development of the Compound as a Research Tool or Intermediate in Complex Molecule Synthesis

The chemical reactivity of the oxime functional group makes it a versatile handle in organic synthesis. nih.govijprajournal.com this compound could be developed as a valuable intermediate or research tool.

Potential applications include:

Precursor for Heterocyclic Compounds: Oximes are well-established precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. acs.org

Beckmann Rearrangement: This classic reaction transforms oximes into amides. wikipedia.org Applying this rearrangement to this compound would yield an amide, opening pathways to other classes of compounds, including carboxylic acids via hydrolysis. wikipedia.org

Synthesis of Amines: The reduction of the oxime group is a standard method for producing primary amines. wikipedia.org This would convert this compound into the corresponding amine, a key functional group in many biologically active molecules.

Radical Chemistry: Recent advances have utilized oxime esters in radical reactions, where cleavage of the N–O bond generates iminyl radicals. nih.gov These radicals can then undergo further transformations, like C–C bond cleavage, to create useful building blocks for complex molecule synthesis. nih.gov

| Transformation | Product Functional Group | Potential Utility |

|---|---|---|

| Beckmann Rearrangement | Amide wikipedia.org | Synthesis of polyamides, precursors for carboxylic acids. acs.org |

| Reduction | Amine wikipedia.org | Key building block for pharmaceuticals and agrochemicals. |

| Hydrolysis | Ketone/Aldehyde wikipedia.org | Deprotection of carbonyl groups. |

| Radical Reaction (from oxime ester) | Iminyl Radicals, Nitriles nih.gov | Intermediate for C-N and C-C bond formation in complex synthesis. nih.gov |

Investigation of Emerging Biological Activities and Novel Therapeutic Avenues at the Pre-clinical Stage

The broad biological activity of the oxime chemotype suggests that this compound could be a promising candidate for pre-clinical investigation across several therapeutic areas. mdpi.comnih.gov Often, the conversion of a carbonyl compound to its oxime derivative leads to an increase in biological activity. mdpi.comnih.gov

Future pre-clinical research could explore its potential as:

An Anticancer Agent: Many oxime derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.gov Research could investigate the effect of this compound on cancer cell proliferation, apoptosis, and key signaling pathways.

An Anti-inflammatory Agent: Certain oximes have shown potent anti-inflammatory effects, in some cases comparable to standard drugs like indomethacin. mdpi.comnih.gov Pre-clinical models of inflammation, such as carrageenan-induced paw edema in rats, could be used to assess its activity. mdpi.com

An Antimicrobial Agent: The search for new antibiotics is a global priority. Oximes have been developed for the treatment of bacterial infections, and this compound could be screened against a panel of pathogenic bacteria and fungi. nih.gov

An Antioxidant: Some novel oxime derivatives have exhibited significant antioxidant and antiradical activities. medcraveonline.com In vitro assays could be employed to determine the ability of this compound to scavenge reactive oxygen species.

An Acetylcholinesterase Reactivator: Oximes are famously used as antidotes for nerve agent poisoning, where they function by reactivating the enzyme acetylcholinesterase. wikipedia.orggrafiati.com While the structure of this compound differs from standard reactivators like pralidoxime, its potential in this area could be a subject of exploratory research.

These investigations would be the first step in determining whether this compound or its rationally designed analogues have the potential for future therapeutic development.

Q & A

Q. What are the optimized synthetic routes for 1-(3-Methoxyphenoxy)-2-propanone Oxime, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally analogous oximes, such as 1-(3',4'-dimethoxyphenyl)-2-propanone oxime, involves catalytic hydrogenation using Raney nickel under high-pressure ammonia and ethanol . Key parameters include:

- Catalyst loading : 3–5% w/w of substrate.

- Temperature : 75–100°C.

- Pressure : 25 atm H₂.

Yields can exceed 70% when intermediates like the oxime precursor are purified via fractional distillation (e.g., boiling point 165–175°C at 0.6 MPa) . Side reactions, such as over-reduction, are mitigated by strict temperature control.

Q. How can researchers characterize the purity and structural identity of this oxime derivative?

Methodological Answer:

- Mass Spectrometry (MS) : Base peaks for similar oximes (e.g., m/z 195 for 1-(3,4-methylenedioxyphenyl)-2-propanone oxime) help confirm molecular ions. Co-elution with impurities can be resolved using high-resolution MS .

- Infrared (IR) Spectroscopy : Absence of N–H stretching (~3350 cm⁻¹) confirms oxime tautomerization .

- Physical Properties : Reference molar mass (e.g., 180.20 g/mol for 1-(4-hydroxy-3-methoxyphenyl)-2-propanone) and absorbance (ε ~5.81×10⁻⁵) aid validation .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the oxime group in nucleophilic substitutions or redox reactions?

Methodological Answer: The oxime’s –NOH moiety participates in:

- Reduction : LiAlH₄ or NaBH₄ converts oximes to amines, as seen in α-methylhomoveratrylamine synthesis .

- Substitution : Trifluoromethyl or chlorophenyl groups (in analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) enhance electrophilicity, favoring nucleophilic attack under basic conditions .

Kinetic studies using HPLC or in situ FTIR can track reaction progress and intermediate stability .

Q. How does steric hindrance from the 3-methoxyphenoxy group influence stereochemical outcomes?

Methodological Answer: The 3-methoxy group introduces steric constraints, as shown in analogs like 1-(2,6-dimethylphenoxy)-2-propanone oxime. Computational modeling (DFT) predicts preferred conformers, while NOESY NMR experiments validate spatial arrangements . For example, meta-substitution reduces rotational freedom, favoring trans-oxime tautomers .

Q. What are the stability profiles of this oxime under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Decomposition temperatures for related oximes range from 150–200°C, with exothermic peaks detected via DSC .

- pH Sensitivity : Oximes hydrolyze rapidly in acidic media (pH < 3), forming ketones. Neutral or alkaline conditions (pH 7–10) enhance stability, as shown in shelf-life studies of pharmaceutical analogs .

- Light Sensitivity : UV-Vis data (λmax ~220 nm) indicate photodegradation risks, necessitating amber glass storage .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for oxime reductions: How to resolve them?

Methodological Answer: Conflicting catalytic data (e.g., Raney nickel vs. Pd/C) arise from substrate-specific interactions. For example:

- Raney Nickel : Higher efficiency for aryl oximes due to surface adsorption effects .

- Pd/C : Preferable for aliphatic oximes but prone to deactivation by methoxy groups .

Standardized testing protocols (e.g., TOF calculations under identical T/P conditions) are critical for cross-study comparisons .

Pharmacological Research

Q. What in vitro models are suitable for evaluating the bioactivity of this oxime?

Methodological Answer:

- Enzyme Inhibition : Assay cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates, noting IC₅₀ shifts caused by methoxy substituents .

- Metabolic Stability : Liver microsome incubations (human/rat) quantify oxidative degradation rates. LC-MS/MS detects metabolites like demethylated derivatives .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.